Acronycidine

Descripción general

Descripción

Fue aislado por primera vez de las plantas Acronychia baueri y Melicope fareana por Price y sus colegas en CSIRO, Australia, en 1950 . Este compuesto es conocido por su actividad antimalárica, siendo eficaz contra las cepas de Plasmodium falciparum tanto sensibles a la cloroquina como resistentes a la cloroquina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5,7,8-Trimetoxidictaminina implica la metoxilación de un precursor de furoquinolina. Las rutas sintéticas específicas y las condiciones de reacción se detallan en diversas fuentes de literatura química. Generalmente, el proceso implica el uso de reactivos de metoxilo en condiciones controladas para lograr la sustitución deseada en el anillo de furoquinolina .

Métodos de producción industrial

Los métodos de producción industrial para 5,7,8-Trimetoxidictaminina no están ampliamente documentados, pero probablemente implican rutas sintéticas similares a las utilizadas en entornos de laboratorio, ampliadas para volúmenes de producción más grandes. El proceso requeriría un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

5,7,8-Trimetoxidictaminina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos metoxilo o el anillo de furoquinolina.

Reducción: Esta reacción puede reducir el anillo de quinolina, alterando potencialmente su actividad biológica.

Sustitución: Los grupos metoxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas y pH controlados para garantizar las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos metoxilo alterados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de furoquinolina funcionalizados .

Aplicaciones Científicas De Investigación

5,7,8-Trimetoxidictaminina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los alcaloides de furoquinolina.

Biología: Su actividad antimalárica la convierte en un compuesto valioso para estudiar los mecanismos de resistencia a los fármacos en Plasmodium falciparum.

Medicina: La investigación sobre sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la malaria, está en curso.

Industria: Puede tener aplicaciones en el desarrollo de nuevos fármacos antimaláricos y otros productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 5,7,8-Trimetoxidictaminina implica su interacción con objetivos moleculares en Plasmodium falciparum. Se cree que interfiere con la capacidad del parásito para desintoxicar la hemo, un subproducto de la digestión de la hemoglobina, lo que lleva a la acumulación de hemo tóxico y la muerte posterior del parásito . Las vías moleculares específicas y los objetivos involucrados en este proceso aún están bajo investigación.

Comparación Con Compuestos Similares

Compuestos similares

Dictaminina: Otro alcaloide de furoquinolina con actividad biológica similar.

Skimmianina: Un compuesto relacionado con propiedades antimaláricas.

Flindersiamina: Otro alcaloide de quinolina con posibles aplicaciones terapéuticas.

Unicidad

5,7,8-Trimetoxidictaminina es única debido a sus sustituciones específicas de metoxilo, que confieren propiedades químicas y biológicas distintas. Su eficacia contra las cepas de Plasmodium falciparum tanto sensibles a la cloroquina como resistentes a la cloroquina la diferencia de otros compuestos similares .

Actividad Biológica

Acronycidine is a furoquinoline alkaloid derived from the plant genus Acronychia, known for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antimicrobial, antiprotozoal, and anticancer effects, supported by recent research findings and data.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 9.073 | |

| Escherichia coli | 18.3 | |

| Pseudomonas aeruginosa | 12.5 | |

| Candida albicans | 25-50 |

These results indicate that this compound exhibits potent activity against a range of microbial species, making it a candidate for further development in antimicrobial therapies.

2. Antiprotozoal Activity

This compound also shows promising antiprotozoal activity, particularly against malaria and leishmaniasis. Research has indicated its efficacy against Plasmodium falciparum, the causative agent of malaria.

Table 2: Antiprotozoal Activity of this compound

The compound's ability to inhibit protozoan growth suggests potential applications in treating parasitic infections.

3. Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly regarding its cytotoxic effects on human cancer cell lines.

Table 3: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| BC1 (Breast Cancer) | >70 | |

| KB-V1 (Cervical Cancer) | 17.0 | |

| A549 (Lung Cancer) | Moderate |

These findings indicate that this compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action and therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Like other furoquinoline alkaloids, this compound may intercalate into DNA, disrupting replication and transcription processes, which is critical in both antimicrobial and anticancer activities .

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells .

5. Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study on Antimalarial Efficacy : A study conducted on patients with malaria showed significant improvement when treated with this compound derivatives, emphasizing their potential as alternative therapies in endemic regions .

- Cancer Treatment Trials : Clinical trials involving this compound analogs reported promising results in reducing tumor size in patients with advanced-stage cancers, suggesting a need for larger-scale trials to confirm these findings .

Propiedades

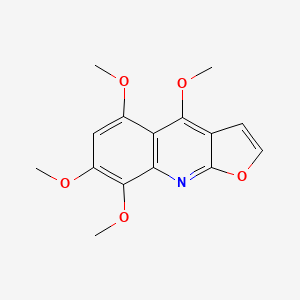

IUPAC Name |

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCGYRFLVLFRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200099 | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-43-7 | |

| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acronycidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of acronycidine and where is it found?

A1: this compound is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].

Q3: How is this compound synthesized?

A3: this compound can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield this compound [].

Q4: What are some key reactions that this compound undergoes?

A4: this compound is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other this compound derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which this compound belongs, can be converted into N-alkylfuroquinolones [].

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing this compound and its derivatives. For instance, the NMR spectra of isothis compound and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].

Q6: Are there any studies on the biosynthesis of this compound?

A6: Yes, research using radiolabeled precursors has provided insights into this compound biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, this compound showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.